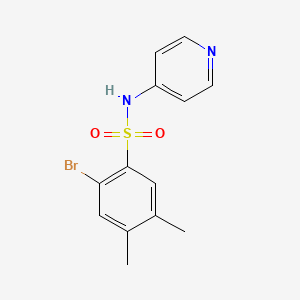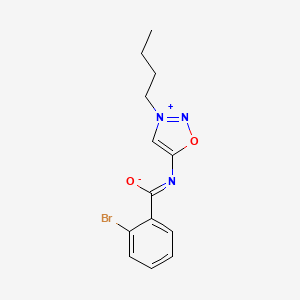
2-bromo-4,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-4,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, two methyl groups, and a pyridine ring attached to a benzenesulfonamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide typically involves multiple steps. One common method includes the bromination of 4,5-dimethylbenzenesulfonamide followed by the introduction of the pyridine ring. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The final step involves the coupling of the brominated intermediate with 4-pyridinylamine under conditions that facilitate the formation of the sulfonamide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for achieving high purity and yield.
化学反应分析
Types of Reactions
2-bromo-4,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur under mild conditions with the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include amine derivatives.
科学研究应用
2-bromo-4,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases. Its ability to interact with biological targets makes it a promising molecule for drug discovery.
Industry: It is used in the development of new materials and chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 2-bromo-4,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of the bromine atom and the pyridine ring enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological target and the context of its use.
相似化合物的比较
Similar Compounds
- 2-bromo-4,5-dimethylbenzenesulfonamide
- 4,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide
- 2-chloro-4,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide
Uniqueness
2-bromo-4,5-dimethyl-N-(4-pyridinyl)benzenesulfonamide is unique due to the presence of both the bromine atom and the pyridine ring. This combination enhances its reactivity and binding properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a distinct set of chemical and biological properties that can be leveraged in research and development.
属性
分子式 |
C13H13BrN2O2S |
|---|---|
分子量 |
341.23 g/mol |
IUPAC 名称 |
2-bromo-4,5-dimethyl-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H13BrN2O2S/c1-9-7-12(14)13(8-10(9)2)19(17,18)16-11-3-5-15-6-4-11/h3-8H,1-2H3,(H,15,16) |
InChI 键 |
SHILCRXEBFECTM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)NC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-2-[(2,5-dimethoxyphenyl)diazenyl]phenol](/img/structure/B13378611.png)
![Ethyl 2-[(4-iodophenyl)hydrazono]-3-oxobutanoate](/img/structure/B13378612.png)
![4-{[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13378615.png)
![2-chloro-5-[4-(2-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B13378617.png)
![2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13378623.png)
![3-[(E)-(2-chlorophenyl)diazenyl]biphenyl-4-ol](/img/structure/B13378630.png)
![2-[(4-Iodophenyl)hydrazono]-3-oxobutanamide](/img/structure/B13378639.png)

![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B13378659.png)
![2-[(2-Hydroxy-benzylidene)-amino]-benzonitrile](/img/structure/B13378664.png)
![Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate](/img/structure/B13378675.png)
![(5Z)-5-[(5-iodofuran-2-yl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13378678.png)
![5-[(2-Hydroxy-5-nitrophenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13378685.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[3,5-dichloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378692.png)
